

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2'-Bisphenol F

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2'-Methylenediphenol**

Cat. No.: **B073669**

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 2,2'-Bisphenol F (2,2'-BPF), a significant isomer of the bisphenol F family. While often overshadowed by its 4,4'- counterpart, understanding the distinct characteristics of the 2,2'-isomer (CAS No. 2467-02-9) is critical for researchers, chemists, and drug development professionals. This document moves beyond a simple tabulation of data, offering insights into the structural rationale for its observed properties, detailed experimental protocols for their validation, and a discussion of their implications in material science and toxicology. The guide is structured to provide both foundational knowledge and practical, field-proven methodologies, ensuring scientific integrity and empowering researchers in their application of this compound.

Introduction to 2,2'-Bisphenol F: The Ortho Isomer

Bisphenol F (BPF) refers to a family of isomers of dihydroxydiphenylmethane. While the term "Bisphenol F" is often used generically, it typically implies the 4,4'-isomer, which is the most common in industrial applications like the manufacturing of epoxy resins and polycarbonates^[1] [2]. However, the positional isomerism of the hydroxyl groups on the phenyl rings significantly influences the molecule's spatial arrangement, reactivity, and biological interactions.

This guide focuses specifically on 2,2'-Bisphenol F, also known as **2,2'-methylenediphenol**. In this molecule, the hydroxyl groups are positioned ortho to the methylene bridge. This ortho-ortho configuration imparts unique steric and electronic properties that differentiate it from the 4,4'- (para-para) and 2,4'- (ortho-para) isomers. For scientists in drug development and

toxicology, understanding these nuances is paramount, as seemingly minor structural shifts can lead to profound differences in receptor binding, metabolic pathways, and endocrine-disrupting potential[3]. This document serves as a foundational resource for harnessing or mitigating the effects of 2,2'-BPF through a detailed exploration of its physicochemical nature.

Molecular Structure and Identification

A precise understanding of a molecule's identity is the bedrock of any scientific investigation. The structural arrangement and standard identifiers for 2,2'-Bisphenol F are outlined below.

Chemical Structure

The structure of 2,2'-BPF consists of two phenol rings linked by a methylene (-CH₂-) bridge, with the hydroxyl (-OH) groups located at the 2 and 2' positions (ortho to the bridge). This arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl groups and influences the molecule's conformation and reactivity.

Chemical Identifiers

For unambiguous identification, a comprehensive list of chemical identifiers is essential. The following table summarizes the key identifiers for 2,2'-Bisphenol F.

Identifier	Value	Source
CAS Number	2467-02-9	[1] [4] [5]
IUPAC Name	2-[(2-hydroxyphenyl)methyl]phenol	[5] [6]
Synonyms	2,2'-Methylenediphenol, Bis(2-hydroxyphenyl)methane	[1] [4] [6]
Molecular Formula	C ₁₃ H ₁₂ O ₂	[1] [5] [7]
Molecular Weight	200.23 g/mol	[1] [5] [7]
SMILES	Oc1ccccc1Cc2ccccc2O	[5]
InChI Key	MQCPOLNSJCWP GT-UHFFFAOYSA-N	[6]

Core Physicochemical Properties

The physical and chemical properties of 2,2'-BPF dictate its behavior in various systems, from reaction kinetics to biological absorption. This section details these core properties, presenting both experimental and predicted data.

Data Summary Table

The following table provides a consolidated view of the key physicochemical properties of 2,2'-Bisphenol F. It is critical to distinguish between experimentally determined values and computationally predicted values, as the latter provide useful estimates but lack empirical validation.

Property	Value	Type	Source
Physical State	White to off-white solid; peach-colored powder or chunks	Experimental	[1][3]
Melting Point	113-118 °C	Experimental	[1][3][6][8]
Boiling Point	363-365 °C (at 758 Torr)	Experimental	[1][6]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	Experimental	[1][3]
Water: 408.1 mg/L (at 25 °C)	Estimated	[9]	
Density	$1.208 \pm 0.06 \text{ g/cm}^3$	Predicted	[1][6][8]
pKa	9.81 ± 0.30	Predicted	[1][7]
LogP (Octanol/Water)	3.1	Predicted (XLogP3)	[6]

Discussion of Properties

- Melting and Boiling Points: The relatively high melting point of 113-118 °C is indicative of a stable crystalline solid structure, influenced by intermolecular hydrogen bonding between the

phenolic hydroxyl groups of adjacent molecules.[1][3][6][8] The high boiling point further confirms strong intermolecular forces that require significant energy to overcome.[1][6]

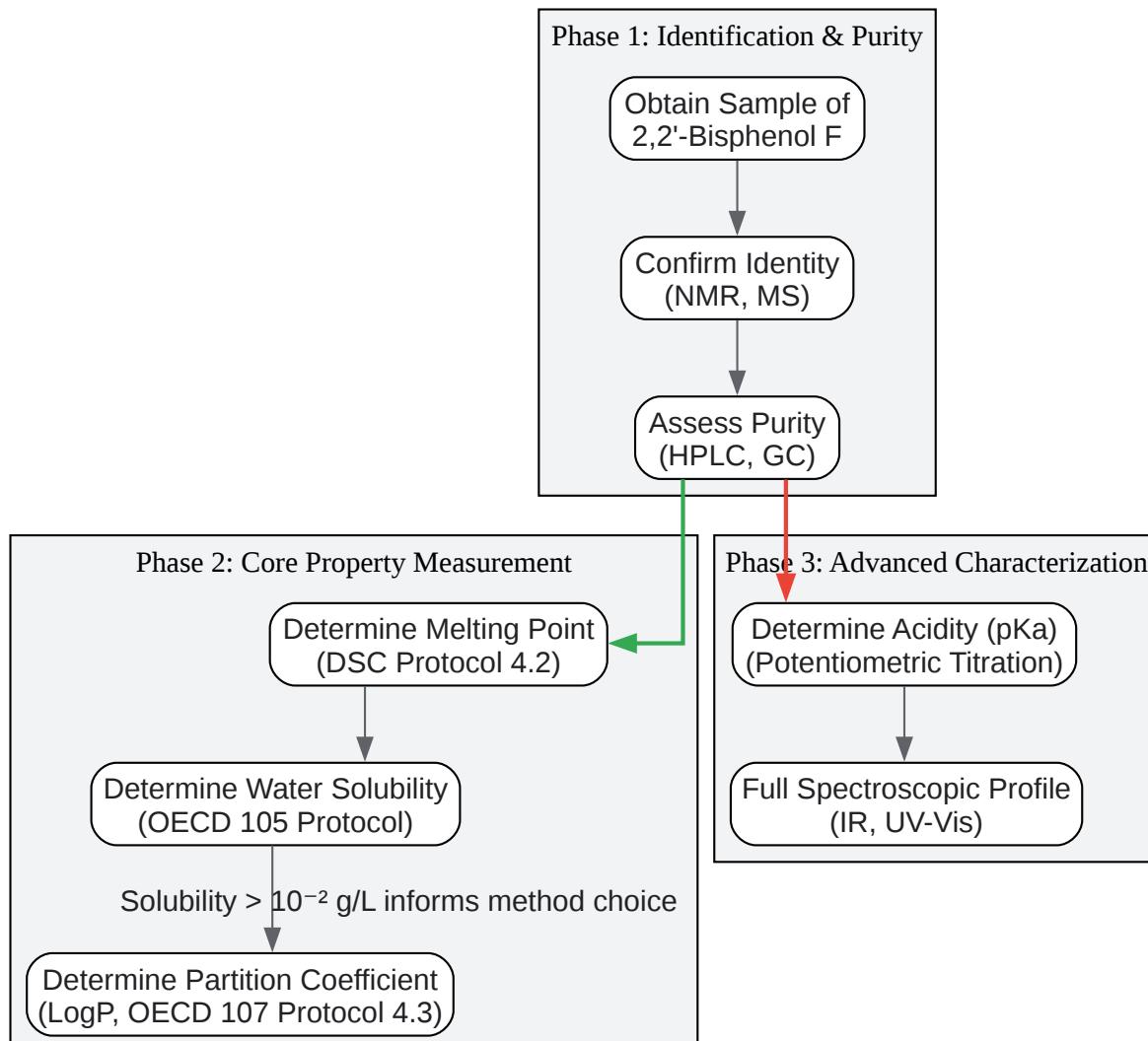
- **Solubility Profile:** The principle of "like dissolves like" is evident in the solubility of 2,2'-BPF. The two phenolic hydroxyl groups impart polarity, allowing for slight solubility in polar organic solvents like methanol and DMSO.[1][3] Conversely, the two phenyl rings and the methylene bridge create a significant nonpolar character, limiting its solubility in water.[9] This amphiphilic nature is critical for predicting its environmental fate and its ability to cross biological membranes.
- **Acidity (pKa):** The predicted pKa of ~9.8 suggests that 2,2'-BPF is a weak acid, characteristic of phenols.[1][7] The hydroxyl protons can dissociate, particularly in basic environments. This property is crucial for understanding its reactivity, its potential to act as a proton donor in biological systems, and for developing analytical methods, as its charge state will be pH-dependent. For comparison, the experimental pKa values for the 4,4'-BPF isomer are reported as 9.8 and 10.5.[10]
- **Lipophilicity (LogP):** The predicted octanol-water partition coefficient (LogP) of 3.1 indicates that 2,2'-BPF is significantly more soluble in a nonpolar solvent (octanol) than in a polar solvent (water).[6] A LogP value greater than 0 signifies a preference for lipid environments. This high lipophilicity is a key predictor for bioaccumulation in fatty tissues and suggests a high potential for absorption and distribution in biological systems, a critical parameter for toxicological and pharmacokinetic studies.

Spectroscopic Profile

While specific, peer-reviewed spectra for 2,2'-BPF are not widely published, its characteristic structural features allow for a reliable prediction of its spectral profile based on data from analogous compounds like 4,4'-BPF and Bisphenol A (BPA).

- **¹H-NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl rings, a characteristic singlet for the two methylene bridge protons (-CH₂-), and a signal for the acidic hydroxyl protons (-OH). The aromatic region would be complex due to the ortho substitution pattern.
- **Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic

groups. Other key signals would include C-H stretching from the aromatic rings and the methylene bridge ($\sim 2850\text{-}3100\text{ cm}^{-1}$), C=C stretching from the aromatic rings ($\sim 1500\text{-}1600\text{ cm}^{-1}$), and a strong C-O stretching band ($\sim 1200\text{-}1250\text{ cm}^{-1}$). Studies on other bisphenols confirm these characteristic peaks.[\[11\]](#)


- UV-Vis Spectroscopy: Phenolic compounds typically exhibit strong absorbance in the UV region. Based on data for BPA and other bisphenols, 2,2'-BPF is expected to have absorption maxima (λ_{max}) around 225-230 nm and a second, broader band around 275-285 nm, corresponding to $\pi\text{-}\pi^*$ transitions within the aromatic rings.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Determination of Key Properties

To ensure scientific rigor, predicted values must be confirmed by empirical data. This section provides standardized, self-validating protocols for determining two critical physicochemical properties: melting point and LogP. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Workflow for Physicochemical Characterization

The logical flow for characterizing a compound like 2,2'-BPF involves a series of sequential analyses where the results of one test inform the next. This workflow ensures efficiency and accuracy.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physicochemical characterization of 2,2'-Bisphenol F.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus for its high precision, ability to detect phase transitions, and its capacity to assess sample purity. The method measures the difference in heat flow required to increase the temperature of the sample and a reference, providing a highly accurate and reproducible melting endotherm.

Methodology:

- **Calibration:** Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.
- **Sample Preparation:** Accurately weigh 2-5 mg of high-purity 2,2'-Bisphenol F into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
- **Thermal Program:**
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
 - Hold at 150 °C for 2 minutes to ensure complete melting.
 - Cool the sample back to 25 °C at 20 °C/min.
- **Data Analysis:** Analyze the resulting thermogram. The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and the area under the curve (enthalpy of fusion) are also recorded. A sharp, single endotherm is indicative of a pure substance.

Protocol: Determination of Partition Coefficient (LogP) via OECD 107 Shake-Flask Method

Causality: The Shake-Flask method is a globally recognized standard (OECD Guideline 107) for determining the octanol-water partition coefficient. It is a direct equilibrium method suitable for compounds with an expected LogP in the range of -2 to 4, which aligns with the predicted value for 2,2'-BPF. This parameter is a cornerstone of drug development, as it directly correlates with a compound's pharmacokinetic (ADME) properties.

Methodology:

- Preparation of Phases:
 - Prepare n-octanol saturated with water by shaking reagent-grade n-octanol with high-purity water for 24 hours and allowing the phases to separate.
 - Prepare water saturated with n-octanol using the same procedure.
- Preliminary Test: Determine the approximate concentration of 2,2'-BPF to use. The concentration in either phase should not exceed 0.01 mol/L to avoid self-association. The substance must be quantifiable in both phases.
- Main Experiment:
 - Prepare at least three replicate test vessels (e.g., centrifuge tubes with PTFE-lined caps).
 - Add appropriate volumes of the two saturated phases to each vessel. A volume ratio of 1:1 is common, but can be adjusted to improve quantification in one phase.
 - Add a known amount of 2,2'-Bisphenol F to each vessel.
 - Seal the vessels and shake them at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is reached. A minimum of 24 hours is recommended.
- Phase Separation: Centrifuge the vessels at a high speed to ensure complete separation of the octanol and water phases. This step is critical to prevent the formation of emulsions which would invalidate the results.
- Quantification:

- Carefully withdraw an aliquot from both the n-octanol and the aqueous phase of each replicate.
- Determine the concentration of 2,2'-BPF in each aliquot using a validated analytical method (e.g., HPLC-UV or GC-MS).
- Calculation:
 - The partition coefficient (P_{ow}) is the ratio of the concentration in the octanol phase ($C_{octanol}$) to the concentration in the aqueous phase (C_{water}): $P_{ow} = C_{octanol} / C_{water}$
 - The final value is expressed as its base-10 logarithm: $\text{LogP} = \log_{10}(P_{ow})$
 - Calculate the mean LogP and standard deviation from the replicates.

Stability and Reactivity

The chemical stability and reactivity of 2,2'-Bisphenol F are primarily governed by the phenolic hydroxyl groups and the aromatic rings.

- Stability: The compound is stable under standard laboratory conditions, typically stored at room temperature in an inert atmosphere.[\[1\]](#) It is combustible but not highly flammable.
- Reactivity:
 - Oxidation: Phenols are susceptible to oxidation. 2,2'-BPF is incompatible with strong oxidizing agents, which can lead to the formation of quinone-type structures and degradation.[\[1\]](#)[\[3\]](#)
 - Acidity: As a weak acid, it will react with strong bases to form phenoxide salts.
 - Polymerization: The two hydroxyl groups make 2,2'-BPF a valuable monomer for condensation polymerization. It can react with reagents like epichlorohydrin or phosgene to form epoxy resins and polycarbonates, respectively, analogous to its 4,4'-isomer.[\[3\]](#)[\[15\]](#)

Conclusion

2,2'-Bisphenol F is a distinct chemical entity whose physicochemical properties are dictated by the ortho-positioning of its hydroxyl groups. With a melting point of 113-118 °C, moderate lipophilicity (predicted LogP ~3.1), and weak acidity (predicted pKa ~9.8), its behavior is well-defined for applications in polymer chemistry and for assessment in toxicological and environmental studies. The provided standardized protocols offer a clear path for the empirical validation of these properties, ensuring data integrity. For researchers in material science and drug development, a thorough understanding of these foundational characteristics is not merely academic—it is an essential prerequisite for innovation and safety.

References

- ChemBK. (2024). **2,2'-METHYLENEDIPHENOL**.
- ResearchGate. (2015). Physicochemical properties and structure of the studied bisphenols.
- Solubility of Things. (n.d.). Bisphenol F.
- Restek. (n.d.). Bisphenol F: CAS # 2467-02-9.
- ResearchGate. (n.d.). ¹H-NMR spectrum of (a) BPA/BPEF(50/50)-PC and (b) BNE/BPEF(49/51)-PC.
- The Good Scents Company. (n.d.). 2,2' bis(hydroxyphenyl)methane.
- ACS Publications. (2019). Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material.
- Taylor & Francis Online. (1991). Synthesis and Characterization of Poly (2-Methoxycyanurate) of Bisphenol-A and Bisphenol-F.
- PubChem. (n.d.). 2,2'-(Ethane-1,2-diylbis(azanediylmethylene))diphenol.
- LookChem. (n.d.). Bisphenol F.
- PubChem. (n.d.). Bis(4-hydroxyphenyl)methane.
- MDPI. (2022). IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF.
- MDPI. (2022). Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts.
- HMDB. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133).
- SpectraBase. (n.d.). 2,2'-Biphenol - Optional[¹H NMR] - Spectrum.
- precisionFDA. (n.d.). 2,2'-BISPHENOL F.
- Wikipedia. (n.d.). Bisphenol F.
- ResearchGate. (n.d.). FT-IR spectra of bisphenol-A based novolac epoxy resins.
- Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl)propane (PHP).
- International Journal of Technology. (2022). Synthesis, Characterization, and Applications of Anticorrosion Polyurethane Coating: The Effect of Bisphenol F.

- Redalyc. (n.d.). Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway.
- ResearchGate. (n.d.). UV-Visible spectra of bisphenol analogues.
- precisionFDA. (n.d.). 2,2'-BISPHENOL F.
- PubChem. (n.d.). 2,4'-Dihydroxydiphenylmethane.
- Wikipedia. (n.d.). Bisphenol A.
- NIST. (n.d.). Phenol, 4,4'-methylenebis-.
- The MAK Collection for Occupational Health and Safety. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS/MS.
- ResearchGate. (2018). What is the wavelength of maximum absorbance of Bisphenol A (BPA) in UV-VIS?
- University of California, Riverside. (n.d.). pKa Data Compiled by R. Williams.
- University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,2'-METHYLEDIPHENOL | 2467-02-9 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. ez.restek.com [ez.restek.com]
- 5. 2,2'-Bisphenol F | CAS 2467-02-9 | LGC Standards [lgcstandards.com]
- 6. polymer.bocsci.com [polymer.bocsci.com]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 2,2' bis(hydroxyphenyl)methane, 2467-02-9 [thegoodsentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]

- 12. Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 2,2'-Bisphenol F]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073669#physicochemical-properties-of-2-2-bisphenol-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com